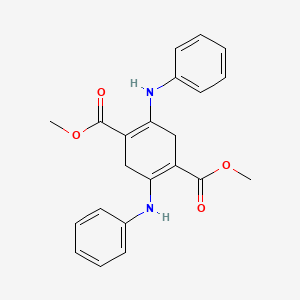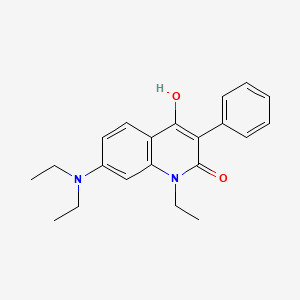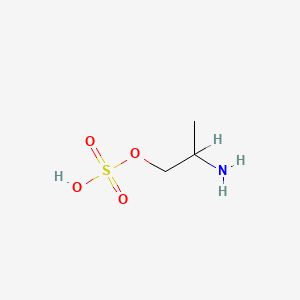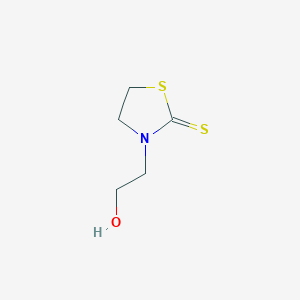![molecular formula C9H18N2 B8040312 Bicyclo[2.2.1]heptane-2,6-diyldimethanamine](/img/structure/B8040312.png)
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is a chemical compound with the molecular formula C₉H₁₈N₂. It is a bicyclic amine that features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-2,6-dicarboxylic acid derivatives. For instance, the reduction of 2-cyano-5-formyl bicyclo[2.2.1]heptane using a Raney cobalt catalyst in methanol can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its rigid structure.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane-2,6-diyldimethanamine involves its interaction with biological targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting or modulating the activity of specific proteins. This makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Similar in structure but differs in the position of the amine groups.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of amine groups.
Uniqueness
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is unique due to its specific placement of amine groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .
Eigenschaften
IUPAC Name |
[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFKCIRTBTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C(C2)C1CN)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[4-[[4-(2-Cyanopropan-2-ylamino)cyclohexyl]methyl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8040235.png)
![3-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylpropyl]-1-N,1-N-diethylbutane-1,3-diamine](/img/structure/B8040239.png)

![3-Methyl-1-phenylpyrazolo[3,4-b]quinoline-4-carbonitrile](/img/structure/B8040248.png)
![1-benzyl-N-[(Z)-benzylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B8040250.png)
![N-[4-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide](/img/structure/B8040260.png)
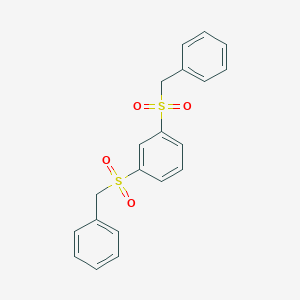
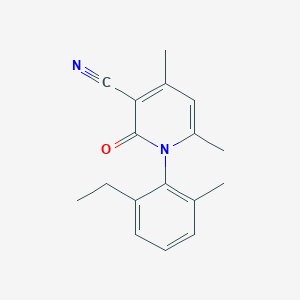
![2-[2-(2-Bicyclo[2.2.1]hept-5-enyl)-1,3-oxazolidin-3-yl]ethanol](/img/structure/B8040287.png)
![N-[benzamido(cyclohex-3-en-1-yl)methyl]benzamide](/img/structure/B8040292.png)
